molecular formula C18H17ClFN3O2 B2712162 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride CAS No. 2418594-35-9

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride

Cat. No.: B2712162
CAS No.: 2418594-35-9
M. Wt: 361.8
InChI Key: RKEPHRPVPQUJES-KQKCUOLZSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C18H17ClFN3O2 and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities and Synthesis Methodologies

  • Benzoxazoles Derivatives Synthesis : Benzoxazoles are recognized for their pharmacological significance. A method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for various benzoxazole derivatives, showcases the compound's potential as a foundation for developing pharmacologically active molecules (Khodot & Rakitin, 2022).

  • PI3K/mTOR Dual Inhibitors : Research into phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with significant in vitro and in vivo potency. This research outlines the exploration of heterocyclic analogues to improve metabolic stability, highlighting the compound's role in cancer therapy (Stec et al., 2011).

  • Antitumor Activity of Benzothiazole Derivatives : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrates their potential antitumor activity. The synthesized compounds were evaluated against various human tumor cell lines, indicating the structural importance of benzothiazole in developing anticancer agents (Yurttaş et al., 2015).

  • Amino Acid Ester Derivatives Containing 5-Fluorouracil : The synthesis of amino acid ester derivatives incorporating 5-fluorouracil highlights the compound's inhibitory effect against cancer cell lines. This research provides insight into designing molecule-based cancer therapies (Xiong et al., 2009).

  • Antimalarial Sulfonamides Against COVID-19 : Investigating antimalarial sulfonamides for COVID-19 treatment demonstrates the compound's reactivity and potential efficacy against the virus. This study underscores the versatility of such compounds in addressing different disease targets (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2.ClH/c19-11-5-6-16-13(8-11)14(22-24-16)9-17(23)21-15-7-10-3-1-2-4-12(10)18(15)20;/h1-6,8,15,18H,7,9,20H2,(H,21,23);1H/t15-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEPHRPVPQUJES-KQKCUOLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.